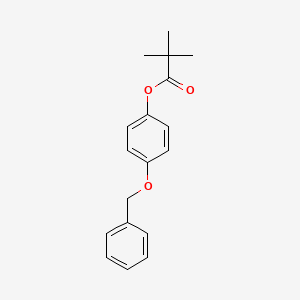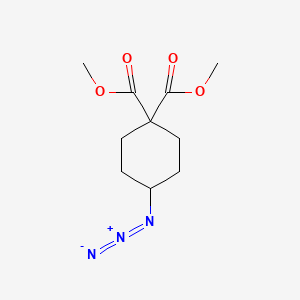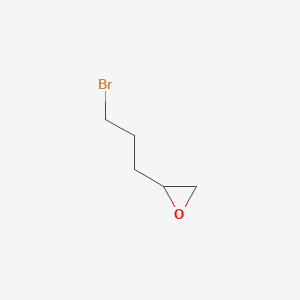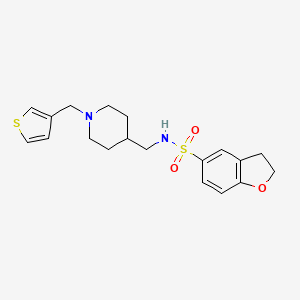
4-(ベンジルオキシ)フェニルピバル酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzyloxy)phenyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C18H20O3 and a molecular weight of 284.3496 . This compound belongs to the family of carboxylic acids and is characterized by its unique structure, which includes a benzyloxyphenyl ester group attached to a 2,2-dimethylpropanoic acid moiety.
科学的研究の応用
4-(benzyloxy)phenyl 2,2-dimethylpropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary target of 4-(benzyloxy)phenyl pivalate is the C1 domain of protein kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular signal transduction, regulating functions such as cell proliferation, differentiation, and apoptosis .
Mode of Action
4-(benzyloxy)phenyl pivalate interacts with the C1 domain of PKC, showing a Ki value of 0.7 μM . The presence of the ester function seems to be essential for the ligand–target interaction .
Biochemical Pathways
The interaction of 4-(benzyloxy)phenyl pivalate with PKC affects the downstream signaling pathways regulated by this kinase . PKC is involved in several signaling pathways, including the regulation of cell cycle progression, apoptosis, and differentiation .
Pharmacokinetics
This suggests that the compound’s bioavailability may be influenced by the route of administration .
Result of Action
The molecular and cellular effects of 4-(benzyloxy)phenyl pivalate’s action are likely to be diverse, given the wide range of cellular processes regulated by PKC . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(benzyloxy)phenyl pivalate. For instance, the compound’s efficacy may be influenced by the presence of glucose, as suggested by its glucose-dependent insulin secretion in rats
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)phenyl 2,2-dimethylpropanoate typically involves esterification reactions. One common method is the reaction of 2,2-dimethylpropanoic acid with 4-benzyloxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
化学反応の分析
Types of Reactions: 4-(benzyloxy)phenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Benzyloxybenzoic acid or benzyloxybenzaldehyde.
Reduction: Benzyloxyphenylpropanol.
Substitution: Various ester derivatives depending on the nucleophile used.
類似化合物との比較
- 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester
- 2,2-Dimethylpropanoic acid, 4-ethoxyphenyl ester
- 2,2-Dimethylpropanoic acid, 4-butoxyphenyl ester
Comparison: Compared to its analogs, 4-(benzyloxy)phenyl 2,2-dimethylpropanoate is unique due to the presence of the benzyloxy group, which can impart different chemical and biological properties.
特性
IUPAC Name |
(4-phenylmethoxyphenyl) 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)17(19)21-16-11-9-15(10-12-16)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCHWZIIVKJIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2452939.png)

![2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2452944.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B2452945.png)


![2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2452951.png)
![1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2452952.png)
![1-[(2,4-Difluorophenyl)methyl]triazole](/img/structure/B2452953.png)


![7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2452958.png)

![Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/new.no-structure.jpg)
